Product packaging for Pyrroloquinoline quinone-oxazole(Cat. No.:CAS No. 132847-84-8)

Pyrroloquinoline quinone-oxazole

Cat. No.: B135508
CAS No.: 132847-84-8
M. Wt: 341.23 g/mol
InChI Key: ZHCMASFGIOURIO-UHFFFAOYSA-N
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Description

Contextualization of Pyrroloquinoline Quinone (PQQ) as a Redox Cofactor and Biofactor

Pyrroloquinoline quinone (PQQ), also known by the name methoxatin, is a small, water-soluble, heat-stable quinone molecule that plays a crucial role as a redox cofactor in a variety of biological processes. researchgate.netnih.govnih.gov First identified in 1964 by J.G. Hauge in bacteria, it was initially considered the third redox cofactor after nicotinamide (B372718) and flavin. researchgate.netnih.gov Its complete molecular structure was elucidated in 1979. researchgate.net

Functionally, PQQ is a potent antioxidant and a cofactor for a class of enzymes known as quinoproteins, particularly dehydrogenases found in bacteria. researchgate.netnih.gov These enzymes are involved in critical metabolic pathways, such as the oxidation of alcohols and glucose. researchgate.net As a redox agent, PQQ can undergo reversible oxidation-reduction cycles, enabling it to participate in electron transport chains. nih.gov

Beyond its role in bacteria, PQQ has garnered attention as a significant biofactor for plants, animals, and humans. nih.govnih.gov It has been associated with a range of biological functions, including improved growth and reproductive performance in animal models. nih.gov The ubiquity of PQQ in the natural world, from interstellar dust to a wide array of foods, suggests a long-standing presence throughout biological evolution. nih.govnih.gov

Overview of Derivatization Pathways of Pyrroloquinoline Quinone in Biological Milieus

The chemical reactivity of PQQ's ortho-quinone structure makes it susceptible to reactions with nucleophilic species present in biological environments, leading to the formation of various derivatives. A significant derivatization pathway involves the reaction of PQQ with amino acids.

The primary amino group of an amino acid can react with one of the carbonyl groups of PQQ. This condensation reaction can proceed through a carbinolamine-type intermediate to form adducts. rsc.org One of the prominent outcomes of this interaction is the formation of an oxazole (B20620) ring, resulting in a class of compounds known as pyrroloquinoline quinone-oxazoles or oxazolopyrroloquinolines (OPQ). rsc.orgrsc.org Specifically, the reaction with glycine (B1666218) has been shown to produce a PQQ-glycine adduct, which is a form of PQQ-oxazole. nih.gov The formation of these oxazole derivatives is considered a deactivation pathway for PQQ's catalytic cycle in certain enzymatic reactions. rsc.org

Kinetic studies have revealed that the formation of these oxazole derivatives is dependent on the specific amino acid and the pH of the environment. rsc.org For instance, the reaction with glycine to form the unsubstituted oxazolopyrroloquinoline is significantly faster than with other amino acids like valine. rsc.org This suggests that in biological fluids, where a variety of amino acids are present, certain PQQ-oxazole derivatives may be preferentially formed. nih.gov Another noted derivatization involves the reaction with amino groups to form imidazole (B134444) pyrroloquinoline (IPQ). researchgate.net

Definition, Nomenclature, and Research Significance of Pyrroloquinoline Quinone-Oxazole Derivatives

Definition and Nomenclature:

This compound is a derivative of PQQ characterized by the presence of an oxazole ring fused to the quinone system. The systematic name for the parent PQQ compound is 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid. researchgate.net The oxazole derivative formed from the reaction with an amino acid results in a new heterocyclic ring system. These derivatives are also referred to as oxazolopyrroloquinolines (OPQ). rsc.orgrsc.org For example, the adduct formed with glycine is termed PQQ-glycine adduct or may be more specifically named based on the resulting chemical structure. nih.gov

Research Significance:

The formation of PQQ-oxazole derivatives is significant as it alters the biological activity of the parent PQQ molecule. Research has shown that while PQQ itself can stimulate DNA synthesis in cultured human fibroblasts at very low concentrations, PQQ-oxazole exhibits a different dose-response profile. nih.gov PQQ-oxazole does not stimulate DNA synthesis at the same low concentrations as PQQ but shows a slight enhancement at higher concentrations. nih.gov

This differential activity highlights the importance of understanding the metabolic fate of PQQ in biological systems. The conversion of PQQ to its oxazole derivatives could represent a mechanism for modulating its physiological effects. The presence of these derivatives in biological samples, such as bovine serum, suggests that a significant portion of PQQ in mammals may exist in these modified forms. nih.gov Consequently, the study of PQQ-oxazoles is crucial for accurately assessing the biological roles and mechanisms of action of PQQ and its metabolites.

Compound Information

Compound NameSynonyms
Pyrroloquinoline quinonePQQ, Methoxatin
This compoundPQQ-oxazole, Oxazolopyrroloquinoline, PQQ-glycine adduct
Imidazole pyrroloquinolineIPQ

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H7N3O7 B135508 Pyrroloquinoline quinone-oxazole CAS No. 132847-84-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132847-84-8

Molecular Formula

C15H7N3O7

Molecular Weight

341.23 g/mol

IUPAC Name

5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylic acid

InChI

InChI=1S/C15H7N3O7/c19-13(20)4-1-6(14(21)22)18-10-8(4)9-5(2-7(17-9)15(23)24)12-11(10)16-3-25-12/h1-3,18H,(H,19,20)(H,21,22)(H,23,24)

InChI Key

ZHCMASFGIOURIO-UHFFFAOYSA-N

SMILES

C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O

Isomeric SMILES

C1=C(C2=C(C3=C(C4=C2NC(=C4)C(=O)O)OC=N3)N=C1C(=O)O)C(=O)O

Canonical SMILES

C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O

Other CAS No.

132847-84-8

Synonyms

PQQ-oxazole
pyrroloquinoline quinone-oxazole

Origin of Product

United States

Mechanistic Investigations of Pyrroloquinoline Quinone Oxazole Formation

Condensation Reactions of Pyrroloquinoline Quinone with Amino Acids

The initial step in the formation of PQQ-oxazole involves the condensation reaction between PQQ and an amino acid. nih.gov This reaction readily occurs between the carbonyl groups of PQQ and the primary amino group of the amino acid, leading to the formation of a Schiff base adduct. nih.gov This process is not only a point of chemical interest but also has biological implications, as these adducts have shown potent growth-stimulating effects in microorganisms, sometimes even more so than PQQ itself. nih.gov However, these adducts are significantly less active as a prosthetic group for quinoprotein apo-glucose dehydrogenase. nih.gov

The reaction between PQQ and amino acids can lead to the formation of a yellow-colored compound, identified as an oxazole (B20620) of PQQ, which is accompanied by oxygen uptake. nih.gov The specific structure of the resulting oxazole is dependent on the amino acid involved in the reaction. nih.gov

Specificity for Alpha-Amino Acid Substrates

The reaction leading to oxazole formation demonstrates a clear specificity for alpha-amino acids. nih.govnih.gov Studies have shown that for several alpha-amino acids, a condensation reaction occurs, resulting in the formation of these characteristic yellow oxazole derivatives. nih.gov The reaction with basic amino acids, however, shows a significantly reduced tendency for oxazole formation. nih.gov

Kinetic analyses using capillary zone electrophoresis have further elucidated the specificity of this reaction. For instance, glycine (B1666218) and valine are converted into distinct oxazolopyrroloquinoline (OPQ) derivatives. rsc.org Glycine exclusively forms the unsubstituted OPQ, while valine yields an OPQ with a valinyl residue. rsc.org Serine, on the other hand, can produce both the unsubstituted OPQ and a serine-substituted OPQ, depending on the reaction conditions. rsc.org The rate of formation also varies depending on the amino acid, with the generation of the unsubstituted OPQ from glycine being significantly faster than the formation of the valine-substituted OPQ at a neutral pH. rsc.org

Proposed Reaction Intermediates: Aldimine and Oxazoline (B21484) Pathways

The mechanism of PQQ-oxazole formation is thought to proceed through key intermediates. nih.govrsc.org One proposed pathway involves an ionic mechanism with a carbinolamine-type adduct as a crucial intermediate. rsc.org From this intermediate, the reaction can proceed through several competitive paths. The major path involves direct decarboxylation. rsc.org Minor paths include dehydration followed by either decarboxylation and hydrolysis or intramolecular cyclization, which ultimately leads to the formation of the oxazole derivative. rsc.org

Another proposed pathway involves an aldimine adduct of PQQ and the amino acid. nih.gov This aldimine can then be converted into the aminophenol form of the cofactor and an aldehyde through oxidative decarboxylation of the amino acid. nih.gov The formation of the oxazole is suggested to occur via an oxazoline intermediate, which is then oxidized to the final oxazole product. nih.gov This oxidation can occur even under anaerobic conditions, with PQQ itself acting as the oxidizing agent, leading to the concomitant formation of its reduced form, PQQH2. nih.gov

Catalytic and Non-Catalytic Pathways of Pyrroloquinoline Quinone-Oxazole Generation

The reaction between PQQ and amino acids can proceed through both catalytic and non-catalytic pathways. In the catalytic cycle, PQQ facilitates the oxidative decarboxylation of α-amino acids to produce the corresponding aldehydes. rsc.org During these catalytic cycles, PQQ is gradually converted into oxazolopyrroloquinoline (OPQ) derivatives, which leads to its deactivation. rsc.org This catalytic process involves an aldimine adduct that is converted to the aminophenol form of PQQ and an aldehyde. nih.gov

Influence of Environmental and Chemical Factors on Oxazole Adduct Formation

The formation of PQQ-oxazole adducts is sensitive to several environmental and chemical factors that can significantly influence the reaction rate and product distribution.

Redox State and Oxygen Availability

The redox state of the environment plays a crucial role in the formation of PQQ-oxazoles. The reaction is often accompanied by oxygen consumption, indicating an oxidative process. nih.gov However, oxazole formation can also proceed under anaerobic conditions. nih.gov In the absence of oxygen, PQQ itself can act as an oxidant for the presumed oxazoline intermediate, leading to the formation of the oxazole and reduced PQQ (PQQH2). nih.gov This highlights the ability of PQQ to participate in redox cycling during the adduction process.

pH and Buffer System Considerations

The formation of this compound (PQQ-oxazole), an adduct resulting from the condensation of pyrroloquinoline quinone (PQQ) with amino acids, is significantly influenced by the pH of the reaction medium. The rate and in some cases the nature of the product are dependent on the acidity or basicity of the environment. This is a critical consideration in understanding the mechanistic pathways of the reaction.

The reaction between PQQ and amino acids to form the corresponding oxazole derivatives, also referred to as oxazolopyrroloquinoline (OPQ), demonstrates a first-order dependence on the concentration of both PQQ and the specific amino acid involved. rsc.orgpsu.edu This indicates that the rate of formation is directly proportional to the concentrations of the reactants.

Influence of pH on Reaction Rate and Product Formation

The pH of the solution plays a pivotal role in the kinetics of PQQ-oxazole formation. For instance, the rate of adduct formation has been observed to be faster at a neutral pH compared to an acidic pH. In one study, the half-life for the formation of PQQ adducts was approximately 45 minutes at pH 7.0, while it was around 60 minutes at pH 2.5.

Furthermore, the type of amino acid reacting with PQQ can lead to different outcomes depending on the pH. In the case of serine, the reaction with PQQ yields different products under varying pH conditions. Under basic conditions, the primary product is the unsubstituted PQQ-oxazole. Conversely, under acidic conditions, the reaction favors the formation of a serine-substituted oxazole derivative. rsc.orgpsu.edu This pH-dependent product distribution highlights the complexity of the reaction mechanism.

The reaction with glycine to form the unsubstituted PQQ-oxazole is notably rapid, especially when compared to other amino acids. At a pH of 7.4, the generation of the glycine-derived PQQ-oxazole is 45 times faster than the formation of the valine-derived PQQ-oxazole. rsc.orgpsu.edu This kinetic preference explains the observation that when PQQ is introduced into a complex biological medium like bovine serum, it is predominantly converted into the unsubstituted PQQ-oxazole. rsc.orgpsu.edu

The reaction is also influenced by the nature of the amino acid itself. With basic amino acids, the formation of the oxazole adduct occurs sparingly.

Interactive Data Table: pH and Reaction Rate of PQQ-Oxazole Formation

Amino AcidpHRelative Rate of FormationProduct
Glycine7.445x faster than ValineUnsubstituted PQQ-Oxazole
Valine7.4BaselineValine-substituted PQQ-Oxazole
SerineBasic-Unsubstituted PQQ-Oxazole
SerineAcidic-Serine-substituted PQQ-Oxazole

Role of Buffer Systems and Additives

While specific comparative studies on a wide range of buffer systems are not extensively detailed in the available literature, the composition of the reaction medium is known to affect the formation of PQQ-oxazole. The reaction can be influenced by more than just the hydronium ion concentration.

Research has shown that the addition of ammonium (B1175870) salts (NH₄⁺) can significantly stimulate the reaction. This suggests that the components of a buffer system, beyond their primary role of maintaining pH, can actively participate in or catalyze the reaction.

Advanced Synthetic Strategies for Pyrroloquinoline Quinone Oxazole and Its Analogs

Total Synthesis Approaches to Pyrroloquinoline Quinone-Oxazole Derivatives

The total synthesis of this compound derivatives is a multi-step process that first involves the construction of the core PQQ tricycle, followed by the formation of the oxazole (B20620) ring. The PQQ-oxazole derived from glycine (B1666218) is a notable example of this class of compounds.

The synthesis of the PQQ core itself has been approached through various routes. One efficient strategy involves a nine-step linear synthesis that can produce the final product in high purity and yield. A key final step in this process involves the treatment of 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester with a base like lithium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) at low temperatures. This is followed by the addition of a salt, such as potassium chloride, and hydrochloric acid under carefully controlled pH conditions to generate the triacid salt of PQQ. This salt can then be converted to the final PQQ acid upon dissolution in sulfuric acid and precipitation in water.

Once the PQQ molecule is synthesized, the formation of the this compound derivative is achieved through a condensation reaction with an α-amino acid. For instance, the reaction of PQQ with glycine results in the formation of a PQQ-glycine adduct, which is a type of PQQ-oxazole. This reaction highlights a modular approach where the core PQQ structure can be derivatized post-synthesis to introduce new functional groups and structural motifs. The successful separation and analysis of these PQQ-amino acid oxazole derivatives can be performed using techniques like capillary zone electrophoresis. researchgate.net

Chemo-Enzymatic Methods for Selective Functionalization

While chemical synthesis provides a versatile route to PQQ and its derivatives, the field of chemo-enzymatic synthesis—where isolated enzymes are used as catalysts for specific reaction steps—is less developed for the functionalization of PQQ-oxazole. The majority of research involving enzymes and PQQ has focused on its natural biosynthesis pathway rather than its in vitro enzymatic modification.

The biosynthesis of PQQ in bacteria is a complex enzymatic process involving multiple gene products (PqqA, PqqB, PqqC, PqqD, PqqE, and PqqF). nih.govnih.gov This pathway begins with a precursor peptide, PqqA, which contains conserved glutamate (B1630785) and tyrosine residues. nih.govnih.gov The key C-C bond formation between these residues is catalyzed by the radical S-adenosylmethionine (SAM) enzyme, PqqE, in conjunction with a chaperone protein, PqqD. nih.gov Subsequent steps involve proteolytic cleavage by PqqF, spontaneous Schiff base formation, and a series of oxidation and cyclization reactions. nih.govnih.gov The final step, an eight-electron oxidation to form the aromatic tricyclic ortho-quinone structure, is catalyzed by PqqC, a novel cofactor-less oxygenase. nih.govpnas.orgacs.org

Although this pathway is well-studied, these enzymes are typically involved in the de novo synthesis of PQQ rather than the selective functionalization of a pre-formed PQQ or PQQ-oxazole molecule in a laboratory setting. The development of specific chemo-enzymatic methods to, for example, selectively hydroxylate or aminate the PQQ-oxazole ring system using isolated enzymes remains an area with potential for future exploration. Such methods could offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Esterification and Other Post-Formation Modifications

Post-formation modifications of the pyrroloquinoline quinone structure, such as esterification, are a key strategy for altering its physicochemical properties and biological activity. The carboxylic acid groups of PQQ can be converted to esters to enhance properties like cell permeability.

A significant example is the synthesis of PQQ-trimethylester (PQQ-TME). nih.gov This modification is achieved by reacting PQQ with dimethyl sulfate (B86663) in the presence of anhydrous potassium carbonate in a solvent like dimethylformamide (DMF). nih.gov The resulting PQQ-TME has been shown to have approximately double the blood-brain barrier (BBB) permeability compared to the parent PQQ molecule in in vitro models. nih.govpnas.org This enhanced permeability is a critical factor for developing compounds targeting neurodegenerative diseases. pnas.org

Beyond full esterification, monoesters have also been synthesized and studied. For example, the monoester of PQQ with a methoxycarbonyl group at the C-2 position has been identified as a potent enhancer of nerve growth factor (NGF) production with good chemical stability. nih.gov These esterification strategies demonstrate how targeted chemical modifications after the core structure is formed can be used to fine-tune the compound for specific applications.

Modification TypeReagents and ConditionsResulting CompoundKey Finding
Full Esterification Dimethyl sulfate, potassium carbonate, DMFPQQ-trimethylester (PQQ-TME)Enhanced blood-brain barrier permeability. nih.govpnas.org
Mono-esterification (Not specified)PQQ-2-methoxycarbonyl esterPotent enhancer of NGF production. nih.gov
Oxazole Formation GlycinePQQ-oxazole (glycine adduct)Formation of a new heterocyclic ring system. youtube.com

Rational Design and Synthesis of this compound-Mimetic Compounds

The rational design and synthesis of compounds that mimic the structure and function of PQQ are crucial for understanding its mechanism of action and for developing novel catalysts or therapeutic agents. These "mimetic" compounds often involve replacing or altering parts of the PQQ scaffold to probe structure-activity relationships.

One prominent example is the synthesis of imidazolo analogues of PQQ. nih.gov In these compounds, the pyrrole (B145914) ring of PQQ is replaced by an imidazole (B134444) ring. Parallel syntheses have been developed to create 2-hydro-, 2-methyl-, and 2-methoxycarbonylimidazo-7,9-dimethoxycarbonyl analogues. nih.gov By comparing the properties of these imidazolo analogues to the corresponding pyrrole compounds, researchers can assess the contribution of the pyrrole nitrogen and other features to the cofactor's catalytic and biological activity. nih.gov

Another approach to rational design involves creating derivatives that alter the molecule's coordination chemistry. A modular synthesis has been described for PQQ derivatives where the carboxylic acid moieties are replaced with methyl and ketone groups. This modification is intended to reduce the number of potential coordination sites for metal ions, which is important when studying the intrinsic redox properties of the PQQ system outside of a protein environment. These examples of rational design underscore a sophisticated approach to chemical biology, where synthetic chemistry is used to create precise molecular tools to investigate and emulate natural cofactors.

Biochemical and Comparative Biological Activity Studies of Pyrroloquinoline Quinone Oxazole

Differential Effects on Cellular Metabolic Processes

The formation of PQQ-oxazole, a common adduct, alters the biological activity profile of PQQ, particularly concerning cellular growth and division.

Studies utilizing cultured human fibroblasts have revealed significant differences between PQQ and PQQ-oxazole in their ability to stimulate DNA synthesis. In one key study, the incorporation of [3H]thymidine was used as an indicator of DNA synthesis. nih.gov

The parent compound, PQQ, was found to significantly enhance thymidine (B127349) incorporation at concentrations as low as 0.003 to 0.03 microMolar (μM). nih.gov This stimulatory effect was maintained up to a concentration of 30 μM. In stark contrast, PQQ-oxazole, a glycine (B1666218) adduct of PQQ, did not produce a similar stimulation of DNA synthesis in the low concentration range of 0.003 to 3 μM. nih.gov A slight enhancement of DNA synthesis was only observed at much higher concentrations of PQQ-oxazole, specifically between 15 μM and 750 μM. nih.gov

CompoundConcentration Range (μM)Effect on DNA Synthesis (Thymidine Incorporation)Reference
Pyrroloquinoline quinone (PQQ)0.003 - 30Significant enhancement nih.gov
Pyrroloquinoline quinone (PQQ)750 - 1500Remarkable decrease nih.gov
Pyrroloquinoline quinone-oxazole0.003 - 3No stimulation nih.gov
This compound15 - 750Slight enhancement nih.gov

This compound as an Endogenous Metabolite or Derivative

The high reactivity of PQQ suggests that its derivatives, including PQQ-oxazole, are likely formed within biological systems.

PQQ is known to be present in trace amounts in human tissues and body fluids, with concentrations typically ranging from 3 to 54 nanomolar (nM), influenced by factors like diet and tissue type. mdpi.comnih.gov However, PQQ is a highly reactive molecule that readily interacts with amino acids to form derivatives, such as imidazole (B134444) pyrroloquinoline (IPQ) and oxazoles. nih.govnih.gov

The detection of these derivatives is complicated by analytical methods. Standard techniques like fluorescence spectroscopy and certain biological assays are not selective enough to distinguish PQQ from its derivatives. nih.gov Furthermore, these methods may fail to detect the products of PQQ's reaction with amino acids altogether. nih.gov This suggests that PQQ-oxazole and other derivatives are likely present as endogenous metabolites but may be overlooked or misidentified in analyses of biological samples.

The formation of PQQ-oxazole has significant implications for the bioavailability and metabolic function of PQQ. Since eukaryotic cells cannot synthesize PQQ, its availability depends on external sources. nih.gov The reaction of PQQ with endogenous molecules like amino acids to form derivatives such as PQQ-oxazole is a key metabolic pathway. nih.govnih.gov

Given that PQQ-oxazole demonstrates significantly different biological activity—particularly its reduced ability to stimulate DNA synthesis compared to PQQ—its formation could represent a mechanism for modulating or deactivating PQQ's effects. nih.gov The presence of a mixture of PQQ and its various derivatives in tissues complicates the understanding of its true physiological role, as the biological activity measured may be a composite effect of the parent molecule and its numerous, less-active or differentially-active metabolites. nih.gov

Interactions with Biological Macromolecules and Cellular Components (excluding enzyme cofactor roles)

PQQ is highly electrophilic and is known to form complexes with a variety of biological molecules. nih.gov It reacts with amino acids, as found in protein hydrolysates, to form products that are difficult to detect. nih.gov This inherent reactivity with the building blocks of proteins indicates a strong potential for interaction with macromolecules throughout the cell. While specific studies on the non-cofactor interactions of PQQ-oxazole are limited, the retention of the core quinone structure suggests that it would share a similar, albeit potentially modified, reactivity profile with its parent compound.

Sophisticated Analytical and Spectroscopic Characterization of Pyrroloquinoline Quinone Oxazole

Chromatographic and Electrophoretic Separation Techniques

The separation of PQQ and its derivatives from complex biological matrices is a critical first step in their characterization. Both chromatographic and electrophoretic techniques have proven invaluable in this regard.

Capillary zone electrophoresis (CZE) has emerged as a powerful tool for the separation of PQQ-amino acid oxazole (B20620) derivatives. nih.gov The successful separation of these condensation products is often achieved through the addition of an organic solvent, such as dimethyl sulfoxide, to the electrolyte solution. nih.gov This organic modifier plays a crucial role in preventing the derivatives from adsorbing onto the capillary wall, ensuring reproducible and complete separation. nih.gov

A study utilizing CZE for the analysis of PQQ-spiked bovine serum predominantly detected the unsubstituted type 1 oxazole derivative, suggesting that PQQ in mammalian fluids may primarily exist in this derivatized form. nih.gov The optimization of CZE conditions, including the pH and ionic strength of the background electrolyte, separation voltage, and capillary temperature, is essential for achieving the best analytical performance. nih.gov For instance, a buffer system of 50 mM beta-alanine-HCl at pH 3.0 with an applied voltage of 25 kV (negative polarity) and a temperature of 25°C has been found to be highly effective for PQQ analysis. nih.gov

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of PQQ and its derivatives. researchgate.net HPLC methods, particularly when coupled with other detection techniques, offer high sensitivity and selectivity for the quantification and identification of these compounds in various matrices, including functional foods and biological samples. researchgate.netnih.gov

Reverse-phase HPLC is a commonly employed method. justia.com The stability of reduced PQQ (PQQred) during analysis is a significant challenge due to its susceptibility to oxidation. biorxiv.org To address this, methods have been developed using a strongly acidic eluent, which suppresses the oxidation of PQQred and allows for its successful separation from the oxidized form (PQQox). biorxiv.org A typical mobile phase might consist of 0.050% to 1.5% by mass of phosphoric acid and/or hydrochloric acid and 20% to 50% by volume of methanol (B129727) and/or acetonitrile, with the pH of the eluent maintained at 2.8 or less. justia.com

Furthermore, HPLC can be coupled with UV detection, often enhanced by a redox-based colorimetric reaction for selective detection of PQQ in food products without extensive clean-up procedures. nih.gov This method involves the online mixing of the separated PQQ with dithiothreitol (B142953) and a tetrazolium salt, leading to the formation of a formazan (B1609692) dye that can be monitored spectrophotometrically. nih.gov

ParameterValueReference
HPLC Column Amaze TH Mixed-Mode helixchrom.com
Separation Modes HILIC, anion-exchange helixchrom.com
Mobile Phase 4.6x50 mm, 5 um, 100A helixchrom.com
Detection UV 295 nm helixchrom.com
Sample Concentration 1 mg/ml helixchrom.com
LOD (PQQred) 0.20 mg/L biorxiv.org
LOQ (PQQred) 0.50 mg/L biorxiv.org

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of PQQ and its oxazole derivatives, providing detailed information about their molecular weight and fragmentation patterns.

Electrospray ionization mass spectrometry (ESI/MS) is widely used for the analysis of PQQ and its derivatives due to its high sensitivity and soft ionization nature, which helps in preserving the intact molecular ion. mdpi.com ESI can be operated in both positive (ESI+) and negative (ESI-) ion detection modes, with the negative mode often providing a better response and lower background signal for PQQ and its derivatives. mdpi.com

When coupled with HPLC, ESI/MS allows for the quantification and identification of PQQ and its condensation products with amino acids, such as imidazolopyrroloquinoline (IPQ). nih.gov The mass spectra can sometimes be complex due to the variable oxidation state of the quinone and the tendency of PQQ to decarboxylate. nih.gov Despite these complexities, ESI/MS is invaluable for the rapid detection of a wide range of PQQ adducts in biological samples. nih.gov

Quantitative analyses are often performed using multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity. mdpi.comnih.gov For instance, a mass transition for PQQ of m/z 328.99→197.05 has been utilized for its quantification in rat plasma. mdpi.com

ParameterValueReference
Ionization Mode Negative Electrospray Ionization (ESI-) mdpi.com
PQQ Mass Transition (MRM) m/z 328.99 → 197.05 mdpi.comnih.gov
Internal Standard Mass Transition m/z 280.04 → 195.04 mdpi.comnih.gov
Collision Energy (PQQ) 26 eV mdpi.com
Cone Voltage (PQQ) 31 V mdpi.com
Source Temperature 150 °C mdpi.com
Desolvation Temperature 600 °C mdpi.com
Desolvation Gas Flow 1000 L/h mdpi.com

While specific examples focusing solely on the use of high-resolution mass spectrometry (HRMS) for the differentiation of PQQ-oxazole isomers are not extensively detailed in the provided search results, the inherent capabilities of HRMS make it a critical technique for this purpose. The precise mass measurements provided by HRMS can help distinguish between isomeric forms of PQQ derivatives that have the same nominal mass but different elemental compositions. This is particularly important when analyzing complex mixtures where multiple isomers may be present.

Advanced Spectroscopic Methods for Molecular Structure and Dynamics

Advanced spectroscopic techniques provide profound insights into the molecular structure and dynamics of PQQ and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is a powerful tool for the rigorous confirmation of the structures of PQQ adducts formed with nucleophiles. unt.eduosti.gov For instance, the 1H-NMR and 13C-NMR data for imidazole (B134444) pyrroloquinoline (IPQ), a derivative formed from PQQ and glycine (B1666218), have been reported, providing key structural information. nih.gov

X-ray crystallography has been instrumental in determining the three-dimensional structure of PQQ and its salts. doaj.orgresearchgate.netnih.gov The crystal structure of PQQ disodium (B8443419) trihydrate reveals that the sodium atom interacts with the oxygen atoms of two carboxylic acids and two quinones of the PQQ molecule. doaj.orgnih.gov Studies have also shown that the water content in the crystal lattice significantly affects the color and near-infrared (NIR) spectrum of the PQQ salt. doaj.orgnih.gov Furthermore, X-ray diffraction (XRD) analysis has demonstrated that the crystal phase of PQQ disodium trihydrate changes upon the removal of crystallization water. doaj.orgnih.govresearchgate.net

TechniqueKey FindingsReference(s)
1H-NMR (IPQ) Chemical shifts at 7.24, 8.20, 9.35 ppm nih.gov
13C-NMR (IPQ) Resonances at 112.45, 118.56, 123.79, 128.59, 130.81, 133.17, 134.10, 135.05, 135.09, 136.94, 138.66, 169.63, 170.90, 174.54, 178.89 ppm nih.gov
X-ray Crystallography (PQQ disodium trihydrate) Sodium interacts with two carboxylic acid and two quinone oxygens. Water content influences color and NIR spectrum. doaj.orgnih.gov
Powder X-ray Diffractometry (PQQ disodium trihydrate) Phase changes with temperature and water content. Type I crystal diffraction peaks at 2θ = 9.1, 10.3, 13.8, 17.7, 18.3, 24.0, 27.4. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the three-dimensional structure and connectivity of molecules in solution. For PQQ-oxazole, specifically the adduct formed with glycine, known as imidazole pyrroloquinoline (IPQ), ¹H and ¹³C NMR studies have provided critical data for confirming its covalent structure.

In a study characterizing IPQ, ¹H NMR spectra recorded in D₂O revealed distinct chemical shifts at 7.24, 8.20, and 9.35 ppm. researchgate.net These signals are indicative of the protons within the aromatic framework of the molecule, and their specific locations provide clues about the electronic environment of each proton. Further detailed analysis, including two-dimensional NMR techniques such as COSY and HMBC, would be necessary to definitively assign each proton to its specific position on the PQQ-oxazole scaffold.

The ¹³C NMR spectrum of IPQ is even more informative, displaying a series of resonances that account for all the carbon atoms in the structure. The observed chemical shifts are: 112.45, 118.56, 123.79, 128.59, 130.81, 133.17, 134.10, 135.05, 135.09, 136.94, 138.66, 169.63, 170.90, 174.54, and 178.89 ppm. researchgate.net The downfield signals (169-179 ppm) are characteristic of carbonyl and carboxyl carbons, consistent with the structure of PQQ-oxazole. The remaining signals in the aromatic region (112-139 ppm) correspond to the carbons of the fused ring system. The precise assignment of these signals is crucial for confirming the formation of the oxazole ring and its linkage to the PQQ moiety.

¹H and ¹³C NMR Chemical Shifts (ppm) for Imidazole Pyrroloquinoline (PQQ-Glycine Adduct) in D₂O

NucleusChemical Shift (ppm)Reference
¹H7.24, 8.20, 9.35 researchgate.net
¹³C112.45, 118.56, 123.79, 128.59, 130.81, 133.17, 134.10, 135.05, 135.09, 136.94, 138.66, 169.63, 170.90, 174.54, 178.89 researchgate.net

UV-Visible and Fluorescence Spectroscopy for Electronic Properties

UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule. The formation of the oxazole ring and the extended conjugation in PQQ-oxazole significantly influences its absorption and emission properties compared to the parent PQQ molecule.

The reaction of PQQ with various amino acids has been observed to produce a distinct yellow-colored compound. nih.gov Spectrophotometric analysis of this product reveals a characteristic maximum absorption (λmax) at approximately 420 nm. nih.gov In a more specific study characterizing imidazopyrroloquinoline (IPQ) compounds synthesized from PQQ and various amino acids, the molar absorption coefficients at pH 7.0 were determined. The absorption maxima were found at 251 nm, 276 nm, and 423 nm, with corresponding molar absorption coefficients of 31,400 M⁻¹cm⁻¹, 30,700 M⁻¹cm⁻¹, and 20,700 M⁻¹cm⁻¹, respectively. nih.gov This significant absorption in the visible region is attributed to the extended π-electron system of the PQQ-oxazole chromophore.

UV-Visible Absorption Maxima and Molar Absorption Coefficients for Imidazopyrroloquinoline (IPQ) at pH 7.0

λmax (nm)Molar Absorption Coefficient (M⁻¹cm⁻¹)Reference
25131,400 nih.gov
27630,700 nih.gov
42320,700 nih.gov

While detailed fluorescence data for PQQ-oxazole is limited in the available literature, studies on similar phenanthro[9,10-d]-imidazole derivatives provide insights into their potential emissive properties. For instance, some of these derivatives exhibit emission bands in the range of 440–465 nm, which are attributed to fluorescence from a locally excited singlet state. nih.gov The specific emission characteristics of PQQ-oxazole, including its quantum yield and lifetime, would be highly dependent on the nature of the amino acid adduct and the solvent environment. Further research is required to fully characterize the fluorescence properties of PQQ-oxazole.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. While specific IR and Raman spectra for PQQ-oxazole are not extensively documented, the expected vibrational modes can be inferred from the known spectra of its constituent parts: the pyrroloquinoline quinone core and the oxazole/imidazole ring.

The infrared spectrum of PQQ-oxazole is expected to show characteristic absorption bands for the carbonyl (C=O) groups of the quinone and carboxylic acid moieties, typically in the region of 1650-1750 cm⁻¹. The formation of the oxazole ring would introduce new vibrational modes associated with C=N and C-O-C stretching. Aromatic C-H and C=C stretching vibrations from the fused ring system would also be present.

Computational and Theoretical Frameworks for Pyrroloquinoline Quinone Oxazole Research

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrroloquinoline quinone-oxazole. Methods like Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity.

Detailed research findings from computational studies on related quinoline (B57606) and quinazoline (B50416) derivatives provide a framework for investigating this compound. For instance, DFT-based calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been successfully used to evaluate thermodynamic, electronic, and lipophilic characteristics of similar molecules. researchgate.netufms.br These calculations can determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing electron transfer capabilities and kinetic stability. nih.gov

The reactivity of the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netufms.br These maps illustrate the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for predicting how this compound will interact with other molecules and biological targets. Furthermore, Natural Bond Orbital (NBO) analysis can be used to evaluate intramolecular interactions, such as π-π* transitions, which are dominant in related heterocyclic compounds and contribute significantly to their stability and electronic properties. researchgate.netufms.br

Molecular Dynamics and Docking Simulations of Ligand-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying how this compound interacts with biological macromolecules, such as proteins and enzymes. nih.gov These simulations provide detailed insights into binding modes, affinities, and the dynamic behavior of the ligand-protein complex. rsc.org

The process typically begins with molecular docking, where the three-dimensional structure of this compound is placed into the active site of a target protein. Software like AutoDock Vina is used to predict the preferred binding orientation and calculate a binding affinity score. nih.gov For example, studies on related oxazole (B20620) compounds have successfully used this approach to analyze interactions with proteins like the heme-binding protein from Porphyromonas gingivalis. nih.gov Similarly, docking studies of pyrroloquinoline quinone (PQQ) with proteins like PqqB have shown good interaction with binding affinities around -7.4 kcal/mol. nih.gov

Following docking, MD simulations are performed using programs like GROMACS to observe the stability of the complex over time, typically on a nanosecond scale. mdpi.com These simulations reveal how the ligand and protein adapt to each other, the stability of key interactions like hydrogen bonds and electrostatic interactions, and conformational changes induced by ligand binding. rsc.orgmdpi.com For instance, MD simulations have been used to identify a quinone-binding site on the surface of respiratory complex I and to confirm the stable conformation of PQQ-protein complexes, with calculated binding energies of -182.710 ± 16.585 kJ/mol for a PqqB-PQQ complex. nih.govnih.gov

Table 1: Example Docking and Molecular Dynamics Data from Related Compounds This table presents representative data from studies on PQQ and other heterocyclic compounds to illustrate the outputs of docking and MD simulations.

LigandProtein TargetDocking Score (kcal/mol)Calculated Binding Energy (kJ/mol)Key Interacting Residues
PQQPqqB-7.4-182.710 ± 16.585Not Specified nih.gov
PQQPqqC-6.4-166.114 ± 12.027Not Specified nih.gov
7H-pyrrolo[2,3-d]pyrimidine derivative (5n)P21-Activated Kinase 4 (PAK4)-36.784 kJ/mol-1Not SpecifiedGlu329, Leu398, Glu396, Asp444 mdpi.com
7H-pyrrolo[2,3-d]pyrimidine derivative (5h)P21-Activated Kinase 4 (PAK4)-35.530 kJ/mol-1Not SpecifiedLeu398, Glu396, Asp444, Asp458 mdpi.com

Prediction of Reaction Pathways and Energetics of Formation

Computational methods can be used to predict the most likely chemical reactions and biosynthetic pathways leading to the formation of this compound. This involves mapping out a network of all possible reaction steps and then using quantum chemical calculations to determine the most energetically favorable route. rsc.org

This approach allows researchers to explore the routes connecting potential reactants to the final product with the minimum number of bond dissociations and formations. rsc.org Once a minimal reaction network is established, high-level quantum chemical calculations are performed to determine the transition states and activation energies for each step. This process identifies the kinetically most favorable reaction path. rsc.org

The biosynthesis of related compounds, such as pyrroloiminoquinones, serves as a model for the complexity that can be unraveled. nih.gov These pathways often involve multiple enzymatic steps, including oxidation and cyclization, catalyzed by specific enzymes. nih.gov For example, the formation of a quinone structure from a tryptophan precursor involves modifications by several enzymes, and computational modeling can help elucidate the role of each enzyme and the stability of reaction intermediates. nih.gov By applying these combined graph theory and quantum chemistry approaches, a plausible and efficient synthetic or biosynthetic route to this compound can be proposed before extensive laboratory work is undertaken.

In Silico Screening for Novel this compound Analogs

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds to identify novel analogs of a parent structure like this compound that may possess enhanced activity or other desirable properties. nih.gov This approach significantly accelerates the drug discovery and materials science process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. researchgate.net

The process begins by defining a biological target, such as an enzyme or receptor, that is hypothesized to interact with this compound. A large virtual library, which can contain thousands or even millions of compounds, is then screened against the 3D structure of this target using molecular docking. nih.gov The compounds are ranked based on their predicted binding affinity. researchgate.netnih.gov

Beyond just binding affinity, these screenings often incorporate predictions of physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics to filter for molecules with drug-like potential. researchgate.net For example, in the search for new COX-2 inhibitors, a library of over 12,000 compounds was screened to identify three new potential leads with high binding affinity. nih.gov This methodology allows for the rational design of new this compound analogs with potentially improved efficacy, selectivity, or other optimized features for a specific application.

Emerging Research Avenues and Methodological Advancements

The study of pyrroloquinoline quinone (PQQ) and its derivatives is a rapidly evolving field. While much of the foundational research has centered on PQQ, attention is increasingly turning towards its various forms and adducts, such as pyrroloquinoline quinone-oxazole. This derivative, often formed from the reaction of PQQ with amino acids like glycine (B1666218), presents unique research questions and challenges. The following sections explore emerging avenues of research and the methodological advancements required to understand the specific roles of this compound in biological systems.

Q & A

Q. What experimental models are most effective for studying PQQ's redox cofactor activity in vitro?

PQQ functions as a redox cofactor for bacterial dehydrogenases and mammalian enzymes. To study its activity, researchers commonly use in vitro assays with purified enzymes (e.g., glucose dehydrogenase or alcohol dehydrogenase) and monitor electron transfer via spectrophotometric detection of NAD(P)H production or oxygen consumption . For mammalian systems, mitochondrial isolation protocols coupled with respirometry (e.g., Seahorse XF Analyzer) can quantify PQQ's impact on electron transport chain efficiency . Standardized buffers (pH 7.4, 25°C) with controlled oxygen levels are critical to minimize artifact generation.

Q. How can researchers validate PQQ's antioxidant efficacy in cellular oxidative stress models?

Methodologies include:

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures exposed to oxidative stressors (e.g., H₂O₂ or paraquat). PQQ's ability to quench ROS is measured via flow cytometry .
  • Gene Expression : qPCR or RNA-seq to assess PQQ's modulation of antioxidant genes (e.g., Nrf2, SOD1/2) in liver or neuronal cell lines .
  • Mitochondrial Membrane Potential : JC-1 dye in cardiomyocytes or hepatocytes to evaluate PQQ's protective effects against mitochondrial depolarization .

Q. What are the key considerations for ensuring PQQ purity in experimental setups?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard for verifying PQQ purity ≥95% . Contaminants (e.g., quinone derivatives) can skew redox activity results. Storage at 2–8°C in amber vials under inert gas (argon) prevents degradation. Batch-specific certificates of analysis (COA) should confirm absence of endotoxins for in vivo studies .

Advanced Research Questions

Q. How does PQQ modulate mitochondrial biogenesis, and what methodologies resolve conflicting data on its efficacy?

PQQ activates PGC-1α via cAMP/PKA signaling, increasing mitochondrial DNA copy number and respiratory complex expression. However, contradictory results arise from:

  • Model Variability : Rodent studies show dose-dependent effects (e.g., 2–20 mg/kg/day in mice), while human trials lack consensus due to limited sample sizes .
  • Assay Sensitivity : Use dual-radiolabeled probes (³H-thymidine and ¹⁴C-PQQ) to track mitochondrial DNA synthesis and PQQ uptake in tissues .
  • Transcriptomic Profiling : Single-cell RNA-seq of skeletal muscle or neuronal cells can identify tissue-specific responses to PQQ .

Q. What molecular mechanisms underlie PQQ's neuroprotective effects in neurodegenerative models?

Key pathways include:

  • Nrf2-Keap1 Activation : PQQ reduces oxidative damage in Parkinson’s models by upregulating glutathione synthesis .
  • Inhibition of Aβ Aggregation : In Alzheimer’s models, PQQ binds β-amyloid peptides (IC₅₀ = 3.2 µM) and prevents fibril formation, validated via TEM and Thioflavin T assays .
  • Mitophagy Enhancement : Autophagy flux assays (LC3-II/LC3-I ratio) in PINK1-deficient neurons demonstrate PQQ’s role in clearing damaged mitochondria .

Q. How can researchers address discrepancies in PQQ's role in bone metabolism?

While PQQ inhibits osteoclastogenesis (e.g., RANKL-induced TRAP+ cell suppression in RAW264.7 cells), conflicting data exist on its osteogenic potential. Resolving these requires:

  • Dual-Labeling Calcein Assays : Quantify bone mineralization rates in ovariectomized (OVX) mice treated with PQQ (10 mg/kg/day) vs. bisphosphonates .
  • Micro-CT Analysis : Compare trabecular bone volume (BV/TV) and cortical thickness in PQQ-treated vs. control OVX models .
  • Cytokine Profiling : ELISA for IL-6 and TNF-α to differentiate PQQ’s anti-inflammatory vs. direct osteogenic effects .

Q. What biosynthetic pathways produce PQQ, and how can genetic engineering optimize yield?

PQQ biosynthesis in Methylobacterium involves a 9-gene operon (pqqA–I), with tyrosine and glutamate as precursors . Strategies for yield improvement include:

  • CRISPR-Cas9 Editing : Knockout of competing pathways (e.g., entC in chorismate metabolism) in Methylophilus methylotrophus .
  • Fermentation Optimization : Fed-batch reactors with controlled dissolved oxygen (20–30%) and pH (6.8–7.2) enhance PQQ titers to 250 mg/L .
  • Heterologous Expression : pqq gene clusters expressed in E. coli BL21(DE3) with codon optimization achieve 80% purity post-affinity chromatography .

Methodological Guidance for Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on PQQ's hepatoprotective effects?

Discrepancies often stem from:

  • Dose-Dependent Responses : In Bmi-1 knockout mice, 5 mg/kg/day PQQ reduces ALT/AST levels by 40%, but higher doses (20 mg/kg) induce pro-oxidant effects .
  • Model Specificity : Primary hepatocytes vs. HepG2 cells show divergent ROS thresholds for PQQ efficacy.
  • Synergistic Interactions : Co-administration with NAC or vitamin C may mask PQQ’s standalone effects . Recommendation : Meta-analysis of raw data from ≥3 independent studies using standardized liver injury models (e.g., CCl₄-induced fibrosis).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.